BenchChemオンラインストアへようこそ!

CJ-13,610

Inflammation Asthma Leukotriene

Procure CJ-13,610 to gain a competitive, nonredox-type 5-LO inhibitor with clean pharmacodynamics. It avoids the confounding cytotoxicity seen with MK-886 and AA-861, offering pure anti-proliferative activity. Its 3-4-fold greater potency than zileuton enables lower-dose in vivo protocols. Ideal for leukotriene studies, cancer research, and COX/LOX dual-pathway investigation.

Molecular Formula C22H23N3O2S
Molecular Weight 393.5 g/mol
CAS No. 179420-17-8
Cat. No. B1669118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-13,610
CAS179420-17-8
SynonymsCJ-13610;  CJ 13610;  CJ-13610.
Molecular FormulaC22H23N3O2S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
InChIInChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)
InChIKeyVPTONMHDLLMOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CJ-13,610 (179420-17-8) for Research: A Next-Generation, Orally Active 5-LO Inhibitor


CJ-13,610 (4-(3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide) is a potent, orally active, and selective nonredox-type inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes . Its mechanism of action involves high-affinity competition with the activating lipid peroxide LOOH at a regulatory binding site on the enzyme, thereby preventing catalysis . Unlike earlier 5-LO inhibitors, CJ-13,610 was designed to lack certain disadvantages associated with redox-active or iron-liganding chemotypes [1].

Why CJ-13,610 (179420-17-8) Cannot Be Replaced by Other 5-LO Inhibitors


Generic substitution among 5-LO inhibitors is not feasible due to fundamental differences in their molecular mechanisms and resulting functional profiles. CJ-13,610 is a competitive, nonredox-type inhibitor, a class distinct from redox inhibitors like zileuton and iron-ligand inhibitors like BWA4C [1]. This mechanistic divergence translates into quantifiable differences in potency, target selectivity, and even off-target cytotoxic effects [2]. Research shows that while some 5-LO inhibitors (e.g., MK-886) induce both cytotoxic and anti-proliferative effects in certain cell lines, CJ-13,610 exhibits a cleaner, purely anti-proliferative profile, underscoring that these are not functionally interchangeable tools [2].

Quantitative Differentiation of CJ-13,610 (179420-17-8) Against Key Comparators


Superior Potency vs. the Only Clinically Approved 5-LO Inhibitor Zileuton

In a direct head-to-head study, CJ-13,610 demonstrated a 3- to 4-fold greater potency than the redox inhibitor zileuton across multiple in vitro assays [1]. Both compounds were evaluated using a fluorescence-based enzyme assay, an ex vivo human whole blood assay, and an IgE-stimulated rat mast cell assay [1].

Inflammation Asthma Leukotriene

Cleaner Anti-Proliferative Profile Without Cytotoxicity Compared to MK-886

In a study comparing the effects of several 5-LO inhibitors on Capan-2 pancreatic cancer cells, CJ-13,610 and BWA4C only caused anti-proliferative effects, whereas MK-886, AA-861, and Rev-5901 induced both cytotoxic and anti-proliferative effects [1]. Zileuton failed to impair cell viability at all [1]. Importantly, the concentrations required for these effects were much higher than those needed for 5-LO suppression, indicating an off-target mechanism [1].

Oncology Pancreatic Cancer Cellular Viability

Higher Inhibitory Profile on PGE2 vs. Dual COX/5-LO Inhibitor Licofelone

In a study of liver inflammation, the combination of CJ-13,610 with the selective COX-2 inhibitor SC-236 resulted in a higher inhibitory profile on prostaglandin E2 (PGE2) biosynthesis than the dual COX/5-LO inhibitor licofelone alone [1]. This suggests a potential advantage in achieving a more profound blockade of the arachidonic acid pathway through combined, selective inhibition.

Inflammation Liver Fibrosis Eicosanoid

In Vitro-In Vivo Translational Predictability for Human PK

Metabolic studies of CJ-13,610 revealed a primary clearance pathway mediated by CYP3A4/5, with ketoconazole inhibiting sulfoxidation with an IC50 of 7 nM [1]. Critically, the study demonstrated that human pharmacokinetic parameters (AUC and half-life) following a 30-mg oral dose could be accurately predicted (within 1.3-fold) by scaling data from human liver microsomes and dog pharmacokinetic studies [1]. This level of translational predictability is a key differentiator from earlier compounds.

Pharmacokinetics Drug Development Metabolism

Recommended Application Scenarios for CJ-13,610 (179420-17-8)


Asthma and Respiratory Inflammation Research

As a high-potency, orally active nonredox 5-LO inhibitor, CJ-13,610 is an ideal tool for probing the role of leukotrienes in models of allergic asthma and airway inflammation. Its 3-4 fold greater potency over zileuton [1] allows for lower dosing in vivo, while its selectivity profile, demonstrating no inhibition of COX or other LOX isoforms [1], ensures that observed effects are attributable to 5-LO pathway blockade.

Mechanistic Studies in Cancer Cell Proliferation

For researchers investigating the role of the 5-LO pathway in cancer, CJ-13,610 provides a distinct advantage. Unlike MK-886, AA-861, and Rev-5901, which cause confounding cytotoxicity, CJ-13,610 induces a purely anti-proliferative effect in certain cancer cell lines [2]. This cleaner phenotype makes it a preferred reagent for dissecting 5-LO's specific contribution to tumor cell growth independent of general cellular toxicity.

Combination Therapy Studies in Inflammation and Fibrosis

CJ-13,610 is a superior choice for research exploring dual blockade of the COX and LOX pathways. Studies show that combining CJ-13,610 with a selective COX-2 inhibitor achieves a more profound suppression of PGE2 than the dual inhibitor licofelone alone [3]. This approach allows for precise, independent titration of each pathway's inhibition, offering greater experimental control.

Preclinical Pharmacokinetic and Translational Studies

CJ-13,610 serves as a well-characterized reference compound for in vitro-in vivo extrapolation (IVIVE). Its primary metabolism via CYP3A4/5 (IC50 = 7 nM for ketoconazole inhibition) and the demonstrated ability to accurately predict human oral PK parameters from in vitro and dog data [4] make it a valuable tool for validating predictive PK models and screening future 5-LO inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CJ-13,610

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.